molecular formula C21H27NO2 B2720709 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-methoxyphenyl)azepane CAS No. 1798545-46-6

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-methoxyphenyl)azepane

Cat. No.: B2720709
CAS No.: 1798545-46-6
M. Wt: 325.452
InChI Key: OCSXGQWLJYKGIH-UHFFFAOYSA-N
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Description

1-{bicyclo[221]hept-5-ene-2-carbonyl}-3-(4-methoxyphenyl)azepane is a complex organic compound that features a bicyclic structure combined with an azepane ring and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-methoxyphenyl)azepane typically involves multiple steps, starting with the preparation of the bicyclic heptene and azepane intermediates. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-methoxyphenyl)azepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-methoxyphenyl)azepane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane
  • 2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-

Uniqueness

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-methoxyphenyl)azepane is unique due to its combination of a bicyclic structure with an azepane ring and a methanone group. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-24-19-9-7-16(8-10-19)18-4-2-3-11-22(14-18)21(23)20-13-15-5-6-17(20)12-15/h5-10,15,17-18,20H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXGQWLJYKGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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